

Ifenprodil in Clinical Development: Comprehensive Technical Review of Efficacy, Safety, and Mechanisms

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Compound Focus: Ifenprodil

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Drug Profile and Development History

Ifenprodil is a **small molecule therapeutic agent** with a unique multi-target mechanism of action that has been investigated for multiple clinical indications. Initially approved in Japan and South Korea for the treatment of **dizziness following brain ischemia** at doses up to 60 mg/day, **ifenprodil** has more recently been explored in clinical trials for various central nervous system and respiratory conditions [1]. The drug represents a **novel first-in-class treatment** approach for several challenging conditions, with its mechanism centered on antagonism of the **GluN2B subunit of NMDA receptors** [2]. **Ifenprodil** is considered a **new chemical entity (NCE)** in major global markets despite its prior approval in some countries, potentially allowing for extended exclusivity periods for new indications [3].

The development pathway for **ifenprodil** exemplifies **pharmaceutical repurposing**, where a drug with established safety profile is investigated for new therapeutic applications. Clinical stage companies including Algernon Pharmaceuticals and Seyltx have advanced **ifenprodil** through clinical trials for conditions ranging from substance use disorders to chronic cough [4] [3]. Research has expanded to explore its potential in **COVID-19 treatment**, with an End of Phase 2 meeting requested with the U.S. FDA in 2021 [5]. The compound's diverse applications stem from its ability to modulate key neurological pathways involved in

both addiction and reflexive conditions, positioning it as a promising candidate for multiple unmet medical needs.

Comprehensive Clinical Trial Data and Outcomes

Quantitative Clinical Outcomes Across Indications

Table 1: Summary of **Ifenprodil** Clinical Trial Results Across Indications

| Indication | Trial Phase | Dose Regimen | Primary Efficacy Outcome | Key Secondary Outcomes | Reference |
|--|-----------------------|--|---|--|-----------|
| Methamphetamine Use Disorder | Phase 2 (Exploratory) | 60 mg/d vs 120 mg/d vs placebo for 84 days | No significant effect on methamphetamine use (primary endpoint) | Reduced days of use during follow-up; Improved emotionality problems subscale scores | [6] [1] |
| Idiopathic Pulmonary Fibrosis Cough | Phase 2a | 20 mg TID | ~40% reduction in cough from baseline (p=0.001) | 32% reduction at 4 weeks; 39.5% reduction at 12 weeks (24-hour counts) | [4] [2] |
| Refractory Chronic Cough (Preclinical) | Guinea Pig Model | 30 mg/kg | 93% reduction in median cough count (p=0.036) | Dose-dependent response; No respiratory depression observed | [4] [3] |

| Indication | Trial Phase | Dose Regimen | Primary Efficacy Outcome | Key Secondary Outcomes | Reference |
|--------------------|-----------------------|----------------------|-----------------------------|---------------------------------|-----------|
| Alcohol Dependence | Clinical Use (Report) | 60 mg/d for 3 months | Improved alcohol use scores | Reduced craving in case reports | [1] |

The clinical development program for **ifenprodil** has generated **mixed efficacy results** across different indications. For **methamphetamine use disorder**, a randomized, double-blind, placebo-controlled trial conducted in Japan demonstrated that **ifenprodil** did not meet its primary endpoint of reducing methamphetamine use during the 84-day administration period [6] [1]. However, in **secondary analyses**, the 120 mg/d **ifenprodil** group showed improvement in the number of days of methamphetamine use during the follow-up period and in scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale (SRRS), suggesting some potential effect on emotional components of addiction [1].

In contrast, investigations for **chronic cough conditions** have demonstrated more consistently positive outcomes. In patients with **idiopathic pulmonary fibrosis (IPF)**, **ifenprodil** administered at 20 mg three times daily reduced cough by approximately 40% from baseline ($p=0.001$) [4]. A statistical review of these results showed geometric mean 24-hour cough counts reduced by 32% at four weeks and 39.5% at twelve weeks compared to baseline [2]. Most impressively, recent **preclinical studies** in a guinea pig model of refractory chronic cough demonstrated a remarkable 93% reduction in median cough count ($p=0.036$) at a dose of 30 mg/kg, with a clear **dose-dependent response** observed across 1, 3, 10, and 30 mg/kg dosage groups [4] [3].

Detailed Clinical Trial Methodologies

Table 2: Summary of Key Clinical Trial Designs for **Ifenprodil**

| Trial Element | Methamphetamine Use Disorder Trial | IPF Chronic Cough Trial | Upcoming RCC Phase 2b (SILINDA) |
|---------------|--|-------------------------|----------------------------------|
| Study Design | Randomized, double-blind, exploratory, dose-ranging, | Open-label Phase 2a | Placebo-controlled, parallel-arm |

| Trial Element | Methamphetamine Use Disorder Trial | IPF Chronic Cough Trial | Upcoming RCC Phase 2b (SILINDA) |
|-----------------------------|---|--|--|
| | placebo-controlled, single-center | | randomized 1:1:1:1 |
| Patient Population | Japanese outpatients with methamphetamine use disorder (DSM-5 criteria) | Patients with idiopathic pulmonary fibrosis and chronic cough | Approximately 240 adults with refractory chronic cough |
| Dose Groups | Placebo, 60 mg/d, 120 mg/d (1:1:1 allocation) | 20 mg TID | 40 mg TID, 80 mg TID, 120 mg TID, placebo |
| Treatment Duration | 84-day administration + 84-day follow-up | 12 weeks | 12 weeks |
| Primary Endpoint | Use/non-use of methamphetamine during administration period | 24-hour cough frequency | 24-hour cough frequency at 12 weeks |
| Key Assessment Tools | Timeline Follow-back method, Stimulant Relapse Risk Scale, urine tests | VitaloJAK cough monitoring system, Cough Severity VAS, Leicester Cough Questionnaire | VitaloJAK cough monitoring system, CS-VAS, LCQ |

The **methodological approaches** across **ifenprodil** clinical trials have been tailored to specific indications while maintaining rigorous standards. For the **methamphetamine use disorder trial**, researchers employed a **randomized, double-blind, placebo-controlled design** with 1:1:1 allocation to placebo, 60 mg/day, or 120 mg/day **ifenprodil** groups [7] [1]. The study utilized the **minimization method** for randomization, accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent methamphetamine use [1]. Participants were outpatients diagnosed with methamphetamine use disorder according to DSM-5 criteria who had used methamphetamine in the past year and were at least 20 years old at informed consent [7].

The **IPF chronic cough trial** employed an **open-label Phase 2a design** evaluating **ifenprodil** at 20 mg three times daily [2]. Assessment of cough frequency utilized the **VitaloJAK cough monitoring system**, which provides objective measurement of 24-hour cough counts [2]. Additional endpoints included patient-reported

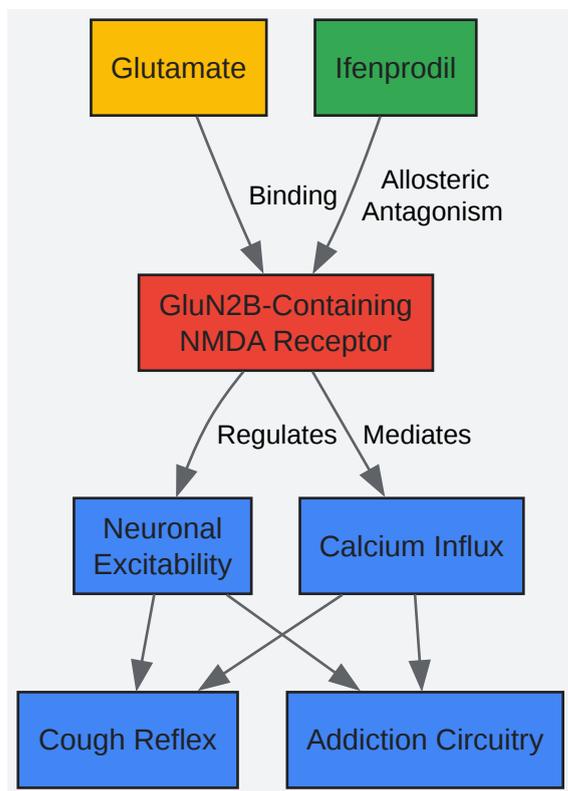
outcomes such as the **Cough Severity Visual Analog Scale (CS-VAS)** and the **Leicester Cough Questionnaire (LCQ)**, which assess subjective cough experience and impact on quality of life, respectively [3]. The **upcoming SILINDA Phase 2b trial** for refractory chronic cough has been structured based on U.S. FDA feedback and will implement a more rigorous **placebo-controlled, parallel-arm design** with four treatment arms randomized 1:1:1:1 [4] [3]. This trial will maintain the 12-week treatment duration and 24-hour cough frequency primary endpoint, assessed using the VitaloJAK system [3].

Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism and Neuropharmacology

Ifenprodil's primary mechanism of action involves **high-affinity antagonism** of NMDA receptors containing the **GluN2B subunit**. **Ifenprodil** binds to residues located deep within the dimer interface formed by GluN1 and GluN2B N-terminal domains (NTDs), acting as a **negative allosteric modulator** of receptor function [8]. This binding occurs in the **nanomolar range** (reported half-maximal inhibition of 130-340 nM at physiological pH) and is characterized by an **allosteric mechanism** that does not alter single-channel conductance but causes **channel openings to become shorter and less frequent** [8]. The inhibition is incomplete and use-dependent, making **ifenprodil** particularly effective in conditions of excessive receptor activation.

The **GluN2B subunit** demonstrates specific expression patterns in brain regions relevant to both addiction and cough reflex pathways. Research has identified that the **nucleus of the solitary tract** in the medulla, where vagal afferent neurons terminate, shows prominent GluN2B expression, positioning this receptor as a rational target for modulating cough reflex pathways [3]. In addiction pathways, GluN2B-containing NMDA receptors are found in **brain regions associated with reward and dependence**, including the cerebral cortex, amygdala, hippocampus, and ventral tegmental area [7]. The subunit-specificity of **ifenprodil** may explain its favorable side effect profile compared to non-selective NMDA receptor antagonists, as it avoids broad inhibition of NMDA receptor functions throughout the brain [3].



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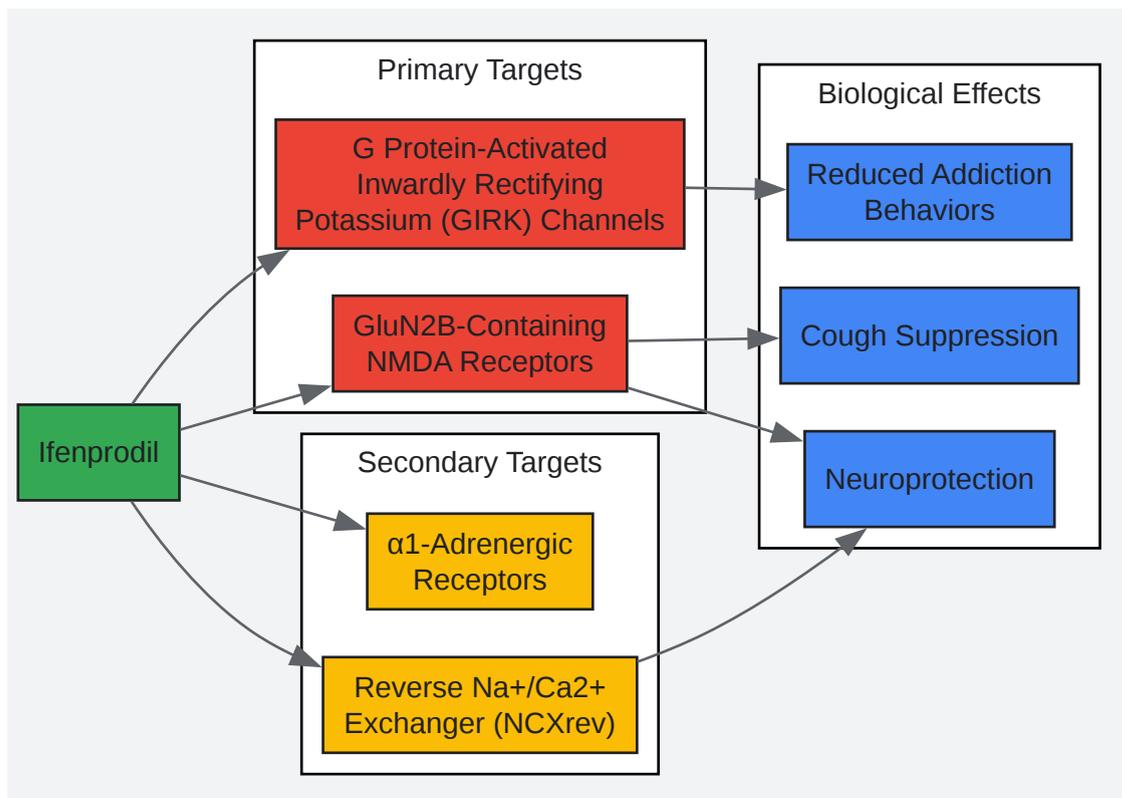
*Figure 1: **Ifenprodil**'s primary mechanism of action through allosteric antagonism of GluN2B-containing NMDA receptors, modulating both cough reflex and addiction pathways through regulation of calcium influx and neuronal excitability.*

Additional Molecular Targets and Channel Interactions

Beyond its effects on NMDA receptors, **ifenprodil** demonstrates activity at several **additional molecular targets** that may contribute to its therapeutic effects. The drug functions as a **blocker of G protein-activated inwardly rectifying potassium (GIRK) channels**, which play a key role in the mechanism of action of addictive substances [7] [1]. GIRK channels are activated by G protein-coupled receptors that couple with Gai/o proteins and are important for regulating neuronal excitability [1]. Evidence suggests that **alcohol can directly open GIRK channels** without participation of G protein-coupled receptors, and genetic studies have linked GIRK channel function to susceptibility to substance dependence [1].

Ifenprodil also exhibits **inhibition of the reverse Na⁺/Ca²⁺ exchanger (NCXrev)**, a mechanism that may contribute to its neuroprotective properties by preventing calcium dysregulation [9]. This effect was

demonstrated in studies where **ifenprodil** and **ifenprodil**-like NR2B-NMDAR antagonists inhibited gramicidin- and Na⁺/NMDG-replacement-induced increases in cytosolic Ca²⁺ mediated predominantly by NCXrev [9]. The ability to inhibit both NMDAR-mediated calcium influx and NCXrev may create a **synergistic protective effect** against glutamate-induced excitotoxicity, potentially relevant to **ifenprodil**'s original indication for dizziness after brain ischemia [9] [1]. Additionally, **ifenprodil** acts as a **blocker of α 1-adrenergic receptors**, though the clinical significance of this activity in its current investigational uses remains less defined [1].



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Figure 2: **Ifenprodil**'s multi-target pharmacology, showing primary and secondary molecular targets contributing to its diverse biological effects and therapeutic potential.

Safety and Tolerability Profile

Adverse Event Documentation Across Trials

The **safety profile** of **ifenprodil** has been consistently documented across multiple clinical trials, demonstrating generally favorable tolerability. In the **methamphetamine use disorder trial**, the safety of **ifenprodil** was specifically confirmed in patients with methamphetamine use disorder, with no serious adverse events reported that were attributable to the study medication [6] [1]. This is particularly noteworthy given the vulnerable patient population and the potential for interactions with substance use. The trial employed comprehensive safety monitoring, including **regular blood tests** conducted on days 0, 28, and 84 to monitor safety parameters, with primary physicians and clinical research coordinators checking for adverse events at all visits [1].

In trials investigating **ifenprodil** for **respiratory conditions**, the safety profile has been equally reassuring. The **preclinical guinea pig citric acid challenge study** demonstrated that dramatic cough suppression occurred below the no observed adverse effect level (NOAEL) dose, with **no respiratory depression observed** at any dose [4] [3]. This is a significant advantage over other antitussives like codeine and baclofen, which can cause concerning respiratory depression [3]. The established safety profile of **ifenprodil** is further supported by its **existing approval** in Japan and South Korea for other indications, which provides extensive historical safety data [3]. This existing safety database potentially de-risks development for new indications while allowing for maximum exclusivity and intellectual property protection in major markets where it is considered a new chemical entity [3].

Comparative Safety Advantages

Ifenprodil demonstrates **distinct safety advantages** compared to other compounds with similar mechanisms, particularly in the context of NMDA receptor modulation. **Non-selective NMDA receptor antagonists** have been associated with dose-limiting adverse events, including psychotomimetic effects and neurotoxicity, which are linked to the broad expression of NMDA receptors throughout the brain [3]. **Ifenprodil's subunit selectivity** for GluN2B-containing receptors appears to mitigate these concerns while maintaining therapeutic efficacy for specific indications. This selective targeting approach represents a significant advancement in NMDA receptor pharmacology, potentially enabling effective treatment without the problematic side effect profile of earlier generation NMDA antagonists.

When compared to other **GIRK channel inhibitors** such as fluoxetine and paroxetine, **ifenprodil** demonstrates a more favorable side effect profile [7]. Paroxetine in particular can cause several serious adverse effects, including **serotonin syndrome, neuroleptic malignant syndrome, convulsions, and severe**

liver dysfunction [7]. **Ifenprodil** does not appear to share these significant safety concerns, making it potentially preferable for long-term management of conditions like substance dependence [7]. Additionally, the lack of effect on **basal respiratory rates** distinguishes **ifenprodil** from centrally-acting antitussives like opioids, positioning it as a potentially safer option for chronic cough patients who may require extended treatment duration [3].

Future Research Directions and Development Status

Ongoing and Planned Clinical Trials

The clinical development program for **ifenprodil** continues to advance, with several **planned clinical trials** building on existing evidence. The most imminent is the **SILINDA Phase 2b program** for refractory chronic cough (RCC), which is expected to enroll its first patient in early 2025 [4] [3]. This trial represents a significant step forward in **ifenprodil**'s development, with a robust design that includes three active dose arms (40 mg TID, 80 mg TID, and 120 mg TID) and a placebo arm in approximately 240 adults with RCC [3]. The primary endpoint will be **24-hour cough frequency** at 12 weeks, assessed using the VitaloJAK cough monitoring system [3]. Topline data from the SILINDA study are expected at the end of 2026, potentially paving the way for Phase 3 trials and eventual regulatory submission [4].

Beyond the SILINDA trial, researchers are evaluating potential opportunities to study **ifenprodil** in **additional cough indications** where vagal afferent neuronal hypersensitivity plays an important role, such as cough associated with idiopathic pulmonary fibrosis (IPF) [3]. The **consistent efficacy** observed across both high and low cough count patients in earlier trials suggests **ifenprodil** may have broad applicability across different cough phenotypes [3]. The company is also exploring the potential use of **ifenprodil** in **other neuronal hypersensitization conditions** beyond cough, potentially expanding its therapeutic reach to other disorders characterized by neurological hypersensitivity [3]. For the **methamphetamine indication**, further studies would be needed to better understand the mixed results and potentially identify patient subgroups more likely to respond.

Regulatory Status and Development Considerations

Ifenprodil presents a unique **regulatory profile** that may facilitate its development path. While the drug is approved in Japan and South Korea for dizziness after brain ischemia, it is considered a **new chemical entity (NCE)** in major markets including the United States and Europe [3]. This status potentially provides **regulatory and commercial advantages**, including eligibility for full patent term and data exclusivity periods in these important markets. The extensive prior human experience with **ifenprodil** in approved markets provides a substantial safety database that may support regulatory review and potentially reduce development risks.

The **clinical development strategy** for **ifenprodil** exemplifies efficient **drug repurposing**, where a compound with established safety is investigated for new disease applications [2]. This approach can potentially accelerate development timelines and reduce overall development costs compared to novel chemical entities. Companies advancing **ifenprodil's** development have engaged with regulatory agencies including the U.S. FDA, with an End of Phase 2 meeting requested for the COVID-19 trial in 2021 [5]. The SILINDA Phase 2b trial design was developed incorporating **FDA feedback** on elements including dose selection, trial endpoints, and overall design, suggesting constructive regulatory engagement [3]. These regulatory interactions will be critical for shaping the future development path and ultimately determining **ifenprodil's** potential to address significant unmet medical needs across its spectrum of investigational indications.

Conclusion

Ifenprodil represents a promising therapeutic agent with a **unique multi-mechanistic profile** that spans NMDA receptor subunit selectivity, GIRK channel modulation, and effects on ionic exchangers. The accumulated clinical evidence to date demonstrates a **consistent safety profile** across multiple patient populations, with **varying efficacy signals** dependent on the specific indication. The most compelling results have emerged in the area of **chronic cough management**, where substantial cough reduction has been demonstrated in both IPF patients and preclinical models of refractory chronic cough. The upcoming SILINDA Phase 2b trial will provide more definitive evidence regarding **ifenprodil's** potential in this challenging condition.

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